![molecular formula C16H22N2O3 B4415355 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide](/img/structure/B4415355.png)
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide
Vue d'ensemble
Description
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist, which works by blocking the activity of AT2 receptors in the body.
Mécanisme D'action
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide works by blocking the activity of AT2 receptors in the body. These receptors are involved in the regulation of pain and inflammation. By blocking their activity, 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide is able to reduce pain and inflammation in the body.
Biochemical and physiological effects:
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the activation of microglia, which are cells in the central nervous system that are involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide has a number of advantages for use in lab experiments. It is a small molecule drug, which makes it easy to administer and study. It has also been shown to be effective in a number of different models of chronic pain. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently. In addition, it can be difficult to administer in certain animal models, such as rodents.
Orientations Futures
There are a number of future directions for the study of 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide. One area of research is the development of new formulations of the drug that have a longer half-life and are easier to administer. Another area of research is the study of the drug in different animal models of chronic pain. Finally, there is also a need for further clinical trials to determine the safety and efficacy of the drug in humans.
Conclusion:
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide is a promising drug for the treatment of chronic pain. It has been extensively studied in preclinical models and has shown to be effective in reducing pain and inflammation. There are a number of future directions for the study of the drug, including the development of new formulations and further clinical trials.
Applications De Recherche Scientifique
2-(4-ethyl-3-oxo-2-morpholinyl)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been shown to be effective in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Propriétés
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-12-5-7-13(8-6-12)17-15(19)11-14-16(20)18(4-2)9-10-21-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDNXFMAAUODH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(CCO2)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.